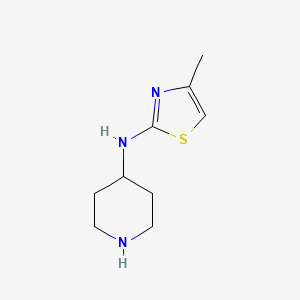

N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-N-piperidin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-7-6-13-9(11-7)12-8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJQVLRMUNMZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Methyl 1,3 Thiazol 2 Yl Piperidin 4 Amine and Its Chemical Analogs

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine, reveals two primary disconnection points around the central amine linkage. This leads to the identification of two key precursors: a suitably protected 4-aminopiperidine (B84694) derivative and a reactive 2-substituted-4-methylthiazole.

Primary Disconnections and Key Precursors:

| Disconnection Strategy | Key Precursor 1 | Key Precursor 2 |

| C-N Bond Formation (Amine and Thiazole) | 4-Aminopiperidine (often N-protected) | 2-Halo-4-methylthiazole or 4-Methyl-2-aminothiazole |

Further retrosynthetic breakdown of these precursors points to simpler, commercially available starting materials. The 4-aminopiperidine can be derived from piperidin-4-one through reductive amination. The 4-methyl-2-aminothiazole is classically synthesized via the Hantzsch thiazole (B1198619) synthesis from a thiourea (B124793) and a 3-halobutan-2-one.

Classical Synthetic Routes to the N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine Core Scaffold

The classical synthesis of the N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine core scaffold generally involves a convergent approach where the piperidine (B6355638) and thiazole moieties are synthesized separately and then coupled.

A common method for the formation of the thiazole ring is the Hantzsch thiazole synthesis . mdpi.comchemhelpasap.comsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. chemhelpasap.com For the synthesis of the 2-amino-4-methylthiazole (B167648) precursor, chloroacetone (B47974) or bromoacetone (B165879) is reacted with thiourea. This method is known for its simplicity and generally high yields. chemhelpasap.com

The piperidine component is often introduced via a reductive amination reaction. tandfonline.commdpi.com In this approach, a protected piperidin-4-one is reacted with an amine in the presence of a reducing agent. For the synthesis of the target molecule, 2-amino-4-methylthiazole can be reacted with N-Boc-piperidin-4-one in the presence of a reducing agent like sodium triacetoxyborohydride. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen and can be removed in a subsequent step.

An alternative classical approach involves the reaction of a protected 4-aminopiperidine with a 2-halo-4-methylthiazole via nucleophilic aromatic substitution.

Table of Classical Synthesis Steps:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Hantzsch Thiazole Synthesis | Chloroacetone, Thiourea | Ethanol, reflux | 2-Amino-4-methylthiazole |

| 2 | Reductive Amination | N-Boc-piperidin-4-one, 2-Amino-4-methylthiazole | Sodium triacetoxyborohydride, Dichloromethane | N-Boc-N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine |

| 3 | Deprotection | N-Boc-N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine | Trifluoroacetic acid or HCl in Dioxane | N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine |

Advanced and Stereoselective Synthetic Approaches for Piperidine and Thiazole Ring Formation

Modern synthetic chemistry offers more advanced and efficient methods for the construction of the piperidine and thiazole rings, including stereoselective approaches for the synthesis of chiral analogs.

For the stereoselective synthesis of the piperidine ring, various methods have been developed. researchgate.netgoogle.com These include the use of chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis. researchgate.net For instance, aza-Diels-Alder reactions and enantioselective hydrogenation of pyridine (B92270) derivatives are powerful tools for constructing chiral piperidines. nih.govacs.org A notable advanced method is the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts to access N-(hetero)aryl piperidines. nih.govacs.org

The synthesis of the thiazole ring has also been advanced through the development of one-pot, multi-component reactions and the use of microwave-assisted synthesis. mdpi.comnih.govfigshare.com These methods often lead to higher yields, shorter reaction times, and more environmentally benign processes. bepls.com For example, a one-pot synthesis of Hantzsch thiazole derivatives can be achieved using a reusable catalyst like silica-supported tungstosilisic acid under conventional heating or ultrasonic irradiation. mdpi.com

Strategies for Functional Group Derivatization and Diversification of the N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine Skeleton

The N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine skeleton possesses several sites for functional group derivatization, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. The primary sites for modification are the piperidine nitrogen, the C5 position of the thiazole ring, and the primary amine group if it is further substituted.

Functionalization of the Piperidine Nitrogen: The secondary amine of the piperidine ring can be readily functionalized through various reactions, including:

Alkylation: Reaction with alkyl halides to introduce various alkyl groups.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

Derivatization of the Thiazole Ring: The C5 position of the thiazole ring can be functionalized, for example, through electrophilic substitution reactions, although this can be challenging.

Modification of the Exocyclic Amine: While the parent compound has a primary amine, this can be further derivatized in analogs.

Table of Derivatization Reactions:

| Site of Derivatization | Reaction Type | Reagents | Functional Group Introduced |

| Piperidine Nitrogen | Alkylation | R-X (Alkyl halide), Base | Alkyl |

| Piperidine Nitrogen | Acylation | R-COCl (Acyl chloride), Base | Acyl (Amide) |

| Piperidine Nitrogen | Sulfonylation | R-SO2Cl (Sulfonyl chloride), Base | Sulfonyl (Sulfonamide) |

| Piperidine Nitrogen | Reductive Amination | R-CHO (Aldehyde), Reducing Agent | Substituted Alkyl |

Optimization of Reaction Conditions and Scalability for Academic Synthesis

The optimization of reaction conditions is crucial for improving the efficiency and yield of the synthesis of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine, particularly for academic-scale synthesis where practicality and cost-effectiveness are important.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields.

Temperature: Optimizing the reaction temperature can improve reaction kinetics and minimize side product formation. researchgate.net

Catalyst: For catalyzed reactions, screening different catalysts and catalyst loadings is essential.

Stoichiometry of Reagents: Adjusting the molar ratios of reactants can maximize the conversion of the limiting reagent. researchgate.net

For the Hantzsch thiazole synthesis, optimization may involve exploring different solvents and temperatures. researchgate.net In the reductive amination step, the choice of reducing agent and the pH of the reaction medium can be critical.

For scalability, one-pot procedures and purification methods that avoid column chromatography, such as crystallization or precipitation, are desirable. Microwave-assisted synthesis can also be a valuable tool for rapid optimization and small-scale parallel synthesis of analogs. nih.gov

Table of Optimization Parameters:

| Reaction Step | Parameter to Optimize | Typical Variations | Desired Outcome |

| Hantzsch Thiazole Synthesis | Solvent | Ethanol, Methanol, Acetonitrile (B52724) | Improved yield, easier workup |

| Hantzsch Thiazole Synthesis | Temperature | Room temperature to reflux | Faster reaction, reduced byproducts |

| Reductive Amination | Reducing Agent | NaBH(OAc)3, NaBH3CN, NaBH4 | Higher chemoselectivity, improved yield |

| Reductive Amination | pH | Acidic, neutral, basic | Optimized iminium ion formation |

| General | Purification Method | Chromatography, Crystallization, Precipitation | High purity, good recovery, scalability |

Molecular Structure and Conformation Analysis of N 4 Methyl 1,3 Thiazol 2 Yl Piperidin 4 Amine and Its Derivatives

Spectroscopic Elucidation Techniques (e.g., NMR, LC-MS) for Structural Confirmation

The definitive structural confirmation of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine relies on a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

NMR Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. ipb.pt One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide essential information about the chemical environment of each proton and carbon atom. nih.gov In ¹H NMR, the signals corresponding to the protons on the piperidine (B6355638) ring, the thiazole (B1198619) ring, the methyl group, and the amine group can be identified by their characteristic chemical shifts, multiplicities, and integration values. Similarly, ¹³C NMR spectroscopy reveals the number of unique carbon atoms and their hybridization states. researchgate.net

For unambiguous assignment, two-dimensional (2D) NMR experiments are often employed. ipb.pt Techniques like Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is instrumental in confirming the connectivity between the piperidine and thiazole rings by showing long-range correlations between protons and carbons separated by two or three bonds. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) complements NMR data by confirming the molecular weight of the compound. The technique first separates the compound from any impurities via liquid chromatography, after which mass spectrometry provides a high-resolution mass-to-charge ratio (m/z), allowing for the determination of the exact molecular mass and confirmation of the molecular formula.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine Predicted values based on analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole-CH | ~6.5 - 6.8 | ~100 - 105 |

| Thiazole-Cquat-S | - | ~165 - 170 |

| Thiazole-Cquat-CH₃ | - | ~145 - 150 |

| Thiazole-CH₃ | ~2.2 - 2.4 | ~15 - 20 |

| Piperidine-CH(NH) | ~3.5 - 3.8 | ~48 - 52 |

| Piperidine-CH₂(ax) | ~1.4 - 1.6 | ~30 - 35 |

| Piperidine-CH₂(eq) | ~1.9 - 2.1 | |

| Piperidine-CH₂(ax, N-adj) | ~2.8 - 3.0 | ~45 - 50 |

| Piperidine-CH₂(eq, N-adj) | ~3.9 - 4.2 | |

| Amine-NH | Variable | - |

Solid-State Structure Determination via X-ray Crystallography

Single-crystal X-ray crystallography provides unequivocal proof of molecular structure by mapping the precise spatial arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsion angles with high precision, confirming the connectivity established by spectroscopic methods. mdpi.com For derivatives of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine that form suitable single crystals, this method reveals the molecule's three-dimensional architecture and its packing within the crystal lattice.

The analysis of a related thiazole derivative revealed a monoclinic crystal system with a P2₁/n space group. mdpi.com Such analyses provide critical data, including the unit cell dimensions (a, b, c) and angles (α, β, γ), which define the fundamental repeating unit of the crystal. This information is foundational for understanding the supramolecular assembly and intermolecular forces that govern the solid-state structure.

Table 2: Representative Crystallographic Data for a Thiazole-Pyrimidine Derivative Data from a structurally related compound to illustrate typical parameters obtained from X-ray diffraction.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.886 (2) |

| b (Å) | 9.576 (3) |

| c (Å) | 13.531 (4) |

| α (°) | 86.590 (9) |

| β (°) | 81.657 (7) |

| γ (°) | 85.926 (8) |

| Volume (ų) | 1007.2 (5) |

| Z | 2 |

Conformational Dynamics and Preferred Orientations of the Piperidine and Thiazole Moieties

The molecule N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine possesses significant conformational flexibility, primarily centered around the piperidine ring and the single bond connecting it to the thiazole moiety.

The piperidine ring is known to adopt a stable chair conformation to minimize steric and torsional strain. nih.gov In this conformation, substituents at the C-4 position can be oriented in either an axial or equatorial position. For the 4-amino group, the equatorial orientation is generally favored to reduce steric hindrance with the axial hydrogens on the ring.

The relative orientation of the thiazole and piperidine rings is defined by the torsion angle around the C2(thiazole)–N1(piperidine) bond. Rotation around this bond is possible, leading to different spatial arrangements of the two heterocyclic systems. X-ray crystallographic studies on analogous compounds have determined the dihedral angle between such ring systems, which provides insight into the most stable solid-state conformation. nih.gov In solution, the molecule may exist in a dynamic equilibrium of different conformers, the populations of which are influenced by solvent effects and intramolecular interactions.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The solid-state packing of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine and its derivatives is dictated by a network of intramolecular and intermolecular interactions. The primary amine group on the piperidine ring and the nitrogen atom in the thiazole ring are key sites for hydrogen bonding. These can act as hydrogen bond donors (N-H) and acceptors (N), respectively, leading to the formation of N-H···N intermolecular hydrogen bonds that link molecules into larger supramolecular assemblies. mdpi.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

Table 3: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Thiazole Compound Illustrative data based on published analyses of similar structures.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 37.6% |

| O···H / H···O | 16.8% |

| S···H / H···S | 15.4% |

| N···H / H···N | 13.0% |

| C···H / H···C | 7.6% |

| Other | 9.6% |

Computational Chemistry and Molecular Modeling Studies of N 4 Methyl 1,3 Thiazol 2 Yl Piperidin 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. Had data been available, this section would have detailed:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms in N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine, including bond lengths, bond angles, and dihedral angles, as calculated by DFT methods.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.

Molecular Electrostatic Potential (MEP): A visualization of the electrostatic potential on the electron density surface of the molecule. This map would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting non-covalent interactions.

A representative data table for this section would have looked like this:

| Parameter | Calculated Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. This section would have explored:

Conformational Analysis: Identification of the most stable conformations of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine in different environments.

Solvent Effects: How the presence of solvents, such as water, influences the structure and dynamics of the compound. This would involve the analysis of radial distribution functions to understand the solvation shell around specific atoms.

Flexibility and Stability: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses to assess the stability and flexibility of the molecule's structure over the simulation time.

Structure-Based and Ligand-Based Drug Design Approaches (e.g., QSAR, Molecular Docking)

These computational techniques are vital in the early stages of drug discovery. This section would have covered:

Quantitative Structure-Activity Relationship (QSAR): While no QSAR studies were found for this specific compound, related research on thiazole (B1198619) and piperidine (B6355638) derivatives suggests that molecular descriptors such as hydrophobicity (logP), polarizability, and electronic properties are often correlated with biological activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Had studies been available, this section would have presented the predicted binding modes, binding affinities (e.g., in kcal/mol), and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine with relevant biological targets.

An example of a data table for molecular docking results:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data not available | Data not available | Data not available |

Prediction of Molecular Interactions with Biological Macromolecules and Binding Affinities

Building on molecular docking, this section would have provided a more in-depth analysis of the predicted interactions with specific biological targets. This would involve:

Identification of Key Binding Site Residues: A detailed list of the amino acid residues within the protein's active site that form significant interactions with the ligand.

Nature of Interactions: A breakdown of the types of non-covalent interactions, such as hydrogen bonds, salt bridges, pi-pi stacking, and van der Waals forces, that contribute to the binding affinity.

Binding Free Energy Calculations: More rigorous computational methods like MM-PBSA or MM-GBSA could provide more accurate estimations of the binding free energy, offering a better prediction of the ligand's potency.

Advanced Analytical and Characterization Methodologies for N 4 Methyl 1,3 Thiazol 2 Yl Piperidin 4 Amine

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for separating N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the predominant method for assessing the purity of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine due to its polarity. A C18 stationary phase is typically employed, with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (such as acetonitrile (B52724) or methanol). The basic nature of the piperidine (B6355638) nitrogen necessitates the use of a slightly acidic mobile phase to ensure sharp, symmetrical peak shapes by preventing interaction with residual silanols on the stationary phase. UV detection is suitable, given the chromophoric nature of the thiazole (B1198619) ring, typically monitored around 254 nm.

Interactive Table: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides effective retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the analyte is in its ionized form, improving peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the reversed-phase column. |

| Gradient | 5% to 95% B over 20 min | Ensures elution of the main compound and any impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, providing good efficiency. |

| Detection | UV at 254 nm | The thiazole moiety provides strong UV absorbance for sensitive detection. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the primary and secondary amines may be necessary to improve thermal stability and chromatographic performance. Silylation (e.g., with BSTFA) or acylation can reduce the polarity and improve the volatility of the compound. Following separation on a non-polar capillary column (e.g., DB-5ms), the compound is subjected to electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification and structural confirmation.

Interactive Table: Expected GC-MS Fragmentation Data (Post-Derivatization) | Retention Time (min) | m/z (Relative Abundance) | Fragment Identity | | :--- | :--- | :--- | | ~15.2 | [M]+• | Molecular Ion | | [M-15]+ | Loss of a methyl group (CH₃) | | [M-C₄H₈N]+ | Cleavage of the piperidine ring | | Varies | m/z corresponding to the thiazole moiety | Characteristic fragment of the thiazole ring structure |

High-Resolution Mass Spectrometry for Metabolite Identification and Degradation Product Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements (typically <5 ppm error). This precision allows for the determination of elemental compositions for the parent compound, its metabolites, and any degradation products. Electrospray ionization (ESI) in positive mode is highly effective for this compound due to the basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions.

By comparing samples from in vitro or in vivo metabolism studies to a control, potential biotransformations can be identified. Common metabolic pathways for a molecule like N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine include hydroxylation of the piperidine ring, N-oxidation, or oxidation of the thiazole methyl group. Tandem mass spectrometry (MS/MS) experiments on these metabolite ions can then be used to pinpoint the site of modification.

Interactive Table: Predicted Metabolites and Degradation Products by HRMS

| Compound Type | Proposed Structure | Predicted [M+H]⁺ (m/z) | Biotransformation/Degradation |

|---|---|---|---|

| Parent Compound | C₉H₁₅N₃S | 198.1059 | - |

| Metabolite 1 | C₉H₁₅N₃OS | 214.1008 | Hydroxylation on piperidine ring |

| Metabolite 2 | C₉H₁₃N₃S | 196.0906 | Dehydrogenation of piperidine |

| Degradation Product | C₅H₇N₂S | 127.0379 | Cleavage of the piperidine-thiazole bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine. ¹H NMR provides information on the number of different protons and their connectivity, while ¹³C NMR reveals the carbon framework.

The ¹H NMR spectrum would show characteristic signals for the thiazole proton and methyl group, as well as distinct signals for the axial and equatorial protons of the piperidine ring. The chemical shifts and coupling constants of the piperidine protons are particularly informative about the ring's conformation. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign all proton and carbon signals and confirm the connectivity between the thiazole and piperidine rings.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|---|

| Thiazole-C2 | ¹³C | - | ~168.0 | Quaternary carbon attached to S and N. |

| Thiazole-C4 | ¹³C | - | ~149.5 | Quaternary carbon with methyl group. |

| Thiazole-C5 | ¹H / ¹³C | ~6.50 (s, 1H) | ~108.2 | Aromatic proton signal. |

| Thiazole-CH₃ | ¹H / ¹³C | ~2.40 (s, 3H) | ~17.5 | Methyl group on the thiazole ring. |

| Piperidine-C2,C6 | ¹H / ¹³C | ~3.5 (m, 2H), ~2.8 (m, 2H) | ~45.0 | Carbons adjacent to the thiazole amine link. |

| Piperidine-C3,C5 | ¹H / ¹³C | ~2.0 (m, 2H), ~1.5 (m, 2H) | ~32.0 | Aliphatic carbons in the piperidine ring. |

| Piperidine-C4 | ¹H / ¹³C | ~3.1 (m, 1H) | ~50.0 | Carbon bearing the amino group. |

| Piperidine-NH | ¹H | Broad singlet | - | Exchangeable proton. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within the molecule. The presence of characteristic absorption bands can confirm the functional groups expected in the structure of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine.

The IR spectrum would be dominated by a strong N-H stretching band from the amine groups. The C=N and C=C stretching vibrations of the thiazole ring would also be prominent. Raman spectroscopy is particularly useful for identifying the C-S bond vibrations, which are often weak in IR spectra. Polymorphism, the existence of different crystalline forms, can be detected by shifts in the vibrational frequencies or the appearance of new bands in the fingerprint region of the spectra, reflecting changes in the crystal lattice and intermolecular interactions.

Interactive Table: Key Vibrational Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 | IR / Raman |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | IR / Raman |

| C=N (Thiazole) | Stretch | 1620 - 1680 | IR / Raman |

| C=C (Thiazole) | Stretch | 1500 - 1600 | IR / Raman |

| C-N | Stretch | 1180 - 1360 | IR |

Chiral Separation Techniques for Enantiomeric Purity Determination

The parent compound N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine is achiral and therefore does not have enantiomers. However, if synthetic modifications were to introduce a chiral center—for instance, by substitution at position 3 or 5 of the piperidine ring—the resulting enantiomers would require separation and analysis.

Chiral HPLC is the standard method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for separating a wide range of chiral amines. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation.

Interactive Table: Hypothetical Chiral HPLC Method for a Chiral Analog

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiralpak AD-H or similar amylose-based CSP | Proven effectiveness for separating enantiomers of amine-containing compounds. |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1) | A common mobile phase for normal-phase chiral separations; the amine additive improves peak shape. |

| Flow Rate | 0.8 mL/min | Optimized for resolution and analysis time on chiral columns. |

| Detection | UV at 254 nm | For sensitive detection of the thiazole chromophore. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times and selectivity. |

Future Research Horizons for N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine

The landscape of medicinal chemistry is continually evolving, with a constant search for novel molecular entities that can address unmet medical needs. Within this context, the heterocyclic compound N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine has emerged as a scaffold of significant interest. This article explores the prospective research avenues that could unlock the full therapeutic potential of this compound and its derivatives. The focus will be on innovative and sustainable synthetic strategies, the discovery of new biological interactions, deep mechanistic understanding at a molecular level, principles for rational drug design, and its application as a tool in chemical biology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via multi-step coupling reactions. For example, bromoacetyl bromide reacts with 4-methyl-1,3-thiazol-2-amine in a basic aqueous medium to form intermediates, followed by coupling with oxadiazole derivatives in aprotic polar solvents like DMF or THF. Yield optimization involves temperature control (e.g., 35°C), solvent selection, and purification via chromatography .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine?

- Methodological Answer : High-performance liquid chromatography (HPLC) (≥98% purity), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) are critical. NMR confirms structural assignments via chemical shifts and coupling patterns, while MS validates molecular weight. HPLC resolves impurities using gradient elution with mobile phases like acetonitrile/water .

Q. How can researchers assess the stability of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and thermal conditions. HPLC monitors degradation products, while thermogravimetric analysis (TGA) evaluates thermal stability. Store the compound in anhydrous, dark conditions at -20°C to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. What strategies are recommended for optimizing the regioselectivity of substitution reactions involving the piperidine and thiazole moieties?

- Methodological Answer : Regioselectivity can be controlled by steric and electronic factors. For example, activating the thiazole ring with electron-withdrawing groups enhances nucleophilic substitution at the 2-position. Computational tools (DFT calculations) predict reactive sites, while reaction monitoring via LC-MS ensures desired product formation .

Q. How can researchers resolve discrepancies in biological activity data for N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine across different assay conditions?

- Methodological Answer : Discrepancies may arise from variations in cell lines, solvent effects (e.g., DMSO concentration), or assay sensitivity. Standardize protocols by using identical cell models, validating compound solubility, and employing orthogonal assays (e.g., surface plasmon resonance for binding affinity). Replicate studies under controlled conditions to isolate variables .

Q. What computational or experimental strategies elucidate the binding modes of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine with target receptors?

- Methodological Answer : X-ray crystallography refined via SHELX software provides high-resolution binding insights. Molecular docking simulations (e.g., AutoDock Vina) paired with alanine-scanning mutagenesis identify critical binding residues. NMR titration experiments map interaction sites by observing chemical shift perturbations .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacokinetic properties?

- Methodological Answer : Systematically modify substituents on the piperidine and thiazole rings. Assess analogs for solubility (via shake-flask method), metabolic stability (using liver microsomes), and membrane permeability (Caco-2 assays). Correlate structural features (e.g., logP, hydrogen bond donors) with bioavailability using QSAR models .

Q. What experimental designs are effective for analyzing enantiomeric purity in chiral derivatives of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine?

- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases. Confirm enantiomeric excess via circular dichroism (CD) spectroscopy. Asymmetric synthesis routes employing chiral catalysts (e.g., BINAP-metal complexes) ensure high enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.